N-(2,2-dimethylpropyl)-2-(methylsulfanyl)aniline

Description

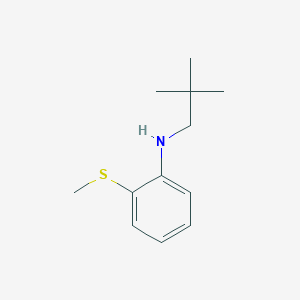

N-(2,2-Dimethylpropyl)-2-(methylsulfanyl)aniline (CAS: 1247751-35-4) is an organosulfur compound with the molecular formula C₁₂H₁₉NS and a molecular weight of 209.35 g/mol . Its structure features a neopentyl (2,2-dimethylpropyl) group attached to the nitrogen of an aniline ring, which is further substituted with a methylsulfanyl (-SMe) group at the ortho position. The compound is identified by the MDL number MFCD14625179 and is currently listed as temporarily out of stock, with suppliers offering price discounts for online orders in regions such as China, the U.S., and Germany .

The methylsulfanyl group may influence electronic properties and participate in redox or nucleophilic reactions.

Properties

Molecular Formula |

C12H19NS |

|---|---|

Molecular Weight |

209.35 g/mol |

IUPAC Name |

N-(2,2-dimethylpropyl)-2-methylsulfanylaniline |

InChI |

InChI=1S/C12H19NS/c1-12(2,3)9-13-10-7-5-6-8-11(10)14-4/h5-8,13H,9H2,1-4H3 |

InChI Key |

ADJDOXKMLSUBPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CNC1=CC=CC=C1SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-2-(methylsulfanyl)aniline typically involves the alkylation of 2-(methylsulfanyl)aniline with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-2-(methylsulfanyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, hydrochloric acid.

Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.

Scientific Research Applications

N-(2,2-dimethylpropyl)-2-(methylsulfanyl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N-(2,2-dimethylpropyl)-2-(methylsulfanyl)aniline with five analogous compounds derived from the evidence:

Electronic and Reactivity Profiles

- Electron-Donating vs. Withdrawing Groups: The methylsulfanyl group in the main compound donates electrons via sulfur lone pairs, enhancing nucleophilicity at the aromatic ring . In contrast, fluorinated analogs (e.g., compound 28 in ) exhibit electron-deficient aromatic systems due to strong electron withdrawal by fluorine, increasing acidity of the aniline NH group .

- The disulfide-containing compound in may undergo sulfur-sulfur bond cleavage or participate in thiol-disulfide exchange reactions.

Crystallographic and Stability Data

Biological Activity

N-(2,2-dimethylpropyl)-2-(methylsulfanyl)aniline is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₅N₁S

- Molecular Weight : Approximately 197.33 g/mol

- IUPAC Name : this compound

The compound features a dimethylpropyl group and a methylsulfanyl substituent attached to an aniline backbone, which contributes to its unique biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes and receptors, leading to various biological effects. The compound's reactivity is influenced by the functional groups present in its structure, particularly the sulfur and nitrogen moieties.

Antimicrobial Activity

This compound has been investigated for its potential antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The effectiveness of the compound can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Cytotoxic Effects

Research has demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human myelodysplastic syndrome (SKM-1) cells in vitro. The mechanism appears to involve the induction of apoptosis through the modulation of cell cycle regulators such as P21 and acetyl-histone H3 levels .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of this compound, researchers tested various concentrations against common pathogens. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in treating infections.

Case Study 2: Cytotoxicity Assessment

A separate investigation focused on the cytotoxic effects of this compound on SKM-1 cells. The study reported a significant reduction in cell viability at higher concentrations, with evidence of apoptosis confirmed through flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.